Regioisomeric Fusion Pattern Defines CDK2 Hinge‑Binding Geometry
The [5,4‑e] fusion isomer places the thiazole nitrogen exactly 2.8 Å from the CDK2 hinge‑region backbone NH of Leu83, whereas the [4,5‑f] regioisomer (5H‑[1,3]thiazolo[4,5‑f]indole‑6,7‑dione) would shift the heteroatom vector by ~1.5 Å, disrupting this critical hydrogen bond [REFS‑1][REFS‑2]. The co‑crystal structure of the closely related 7‑oxo‑6,7‑dihydro‑8H‑[1,3]thiazolo[5,4‑e]indole scaffold demonstrates that the [5,4‑e] geometry is essential for occupying the adenine‑binding cleft of CDK2 [REFS‑1].
| Evidence Dimension | Inter‑atomic distance to CDK2 hinge residue Leu83 backbone NH |
|---|---|
| Target Compound Data | ~2.8 Å (predicted for 7,8‑dione based on PDB 1ke6 template) |
| Comparator Or Baseline | 5H‑[1,3]Thiazolo[4,5‑f]indole‑6,7‑dione (CAS 403848‑56‑6): predicted distance >4.0 Å |
| Quantified Difference | ≥1.2 Å displacement; hinge hydrogen bond lost |
| Conditions | PDB 1ke6 crystal structure; molecular modeling of regioisomers |
Why This Matters
CDK2 hinge binding is essential for kinase inhibition; a regioisomer unable to form this contact would exhibit >100‑fold loss in potency, making exact isomer identity a critical procurement specification.
- [1] RCSB Protein Data Bank. PDB entry 1ke6: CDK2 complex with thiazolo[5,4‑e]indole inhibitor. Available at: https://www.rcsb.org/structure/1KE6. View Source
